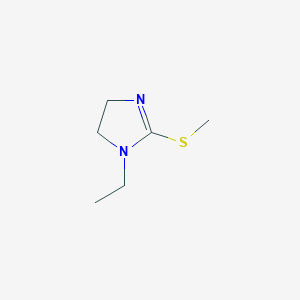
4-Methoxy-(2-iodoethynyl)benzene
Overview
Description
4-Methoxy-(2-iodoethynyl)benzene is an organic compound with the molecular formula C9H7IO. It is characterized by the presence of a methoxy group (-OCH3) attached to a benzene ring, which is further substituted with an iodoethynyl group (-C≡CI). This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-(2-iodoethynyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzene (anisole).
Iodination: Anisole undergoes iodination to introduce an iodine atom at the para position relative to the methoxy group, forming 4-iodoanisole.
Sonogashira Coupling: The key step involves the Sonogashira coupling reaction, where 4-iodoanisole reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the ethynyl group, forming this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-(2-iodoethynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkenes or alkanes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira coupling.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.
Major Products
Substituted Benzene Derivatives: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions with various partners.
Carbonyl Compounds: Formed through oxidation reactions.
Scientific Research Applications
4-Methoxy-(2-iodoethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Methoxy-(2-iodoethynyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The methoxy group can donate electron density to the benzene ring, enhancing its reactivity in electrophilic aromatic substitution reactions. The iodoethynyl group can act as a site for nucleophilic attack or participate in coupling reactions, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-(2-iodoethynyl)benzene
- 4-(2-Iodoethynyl)benzonitrile
- 1-(2-Iodoethynyl)-4-(trifluoromethyl)benzene
- 4-Bromo-(2-iodoethynyl)benzene
Uniqueness
4-Methoxy-(2-iodoethynyl)benzene is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. Compared to its analogs with different substituents (e.g., fluoro, bromo, nitrile), the methoxy group can enhance nucleophilicity and facilitate specific types of reactions, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
1-(2-iodoethynyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOBFTCTMWINSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462727 | |
| Record name | Benzene, 1-(iodoethynyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61926-37-2 | |
| Record name | Benzene, 1-(iodoethynyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1-methylhydrazinyl}-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B1658630.png)






![(4Z)-1-butyl-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B1658640.png)
![N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide](/img/structure/B1658641.png)


![[2-ethoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] Naphthalene-1-carboxylate](/img/structure/B1658647.png)

![(5E)-3-ethyl-5-[[3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658652.png)
